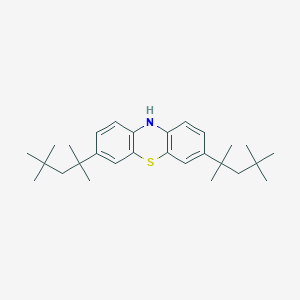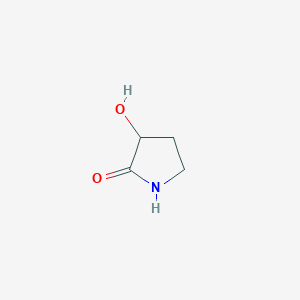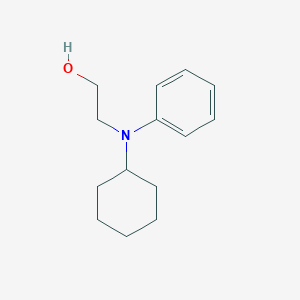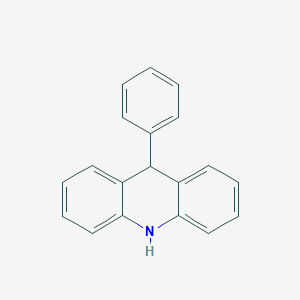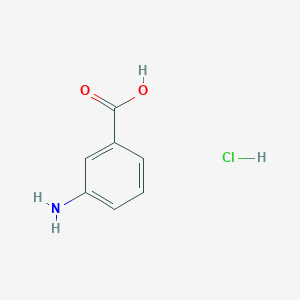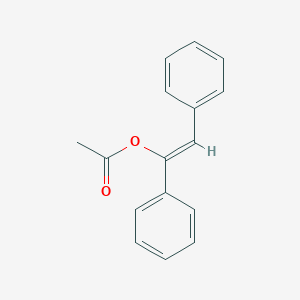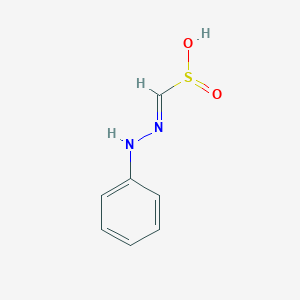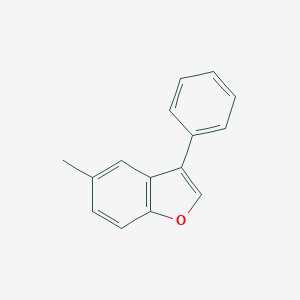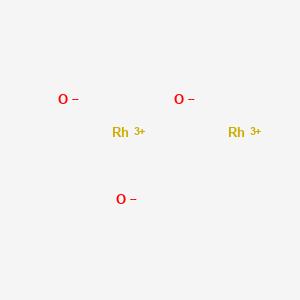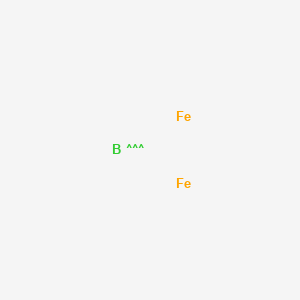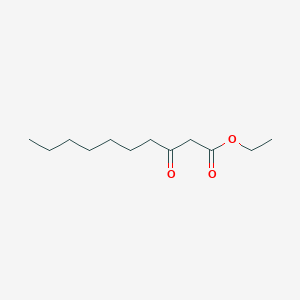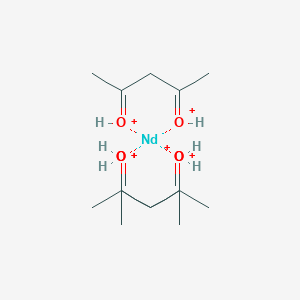
Neodymium(III) 2,4-pentanedionate
Vue d'ensemble
Description
Synthesis Analysis
Neodymium(III) complexes can be synthesized using various ligands, including acyldihydrazones of saturated dicarboxylic acids and 3-methyl-1-phenyl-4-formylpyrazol-5-one. These complexes exhibit luminescence in the near-infrared spectral range, characteristic of neodymium ions (Shul’gin et al., 2014).
Molecular Structure Analysis
The molecular structure of neodymium(III) complexes reveals diverse coordination environments. For example, neodymium(III) phosphinidene complexes supported by pentamethylcyclopentadienyl and hydrotris(pyrazolyl)borate ligands show a coordination number of 9 with geometries close to a monocapped square antiprism (Cui, Chen, & Borzov, 2010).
Chemical Reactions and Properties
Neodymium(III) complexes engage in various chemical reactions, including the formation of mixed-ligand complexes and coordination compounds that exhibit unique chemical properties, such as luminescence and magnetic behavior. The coordination compounds of neodymium(III) with acyldihydrazones, for instance, are synthesized and studied for their structure and luminescent properties (Shul’gin et al., 2014).
Physical Properties Analysis
The physical properties of neodymium(III) complexes, such as their thermal and structural characteristics, have been extensively studied. For example, neodymium(III) complexes with tp [hydrotris(pyrazol-1-yl) borate], bipy (2,2′-bipyridine), and phen (1,10-phenanthroline) exhibit specific crystalline structures and thermal behaviors (Singh & Kumar, 2007).
Chemical Properties Analysis
The chemical properties of neodymium(III) complexes, such as their reactivity and stability, are influenced by their molecular structure and the ligands involved. Studies on the stability of these complexes with coumarin derivatives, like acenocoumarol, have shown the formation of compounds with specific compositions and properties (Kostova, Manolov, & Radulova, 2004).
Applications De Recherche Scientifique
-
Neodymium Magnets and Laser Crystals
-
Catalysis in Organic Synthesis
- Application : Similar compounds, like Iridium(III) 2,4-pentanedionate, are used as photoreducing agents, precursors for preparing thin films, and catalysts for hydrogenation of sulfur-containing compounds .
- Method : The compound is used in various catalysis reactions in organic synthesis, including the production of carbon nanostructures .
- Results : The outcomes include the successful synthesis of various organic compounds and carbon nanostructures .
-
Precatalyst and Reagent in Organic Chemistry
- Application : Iron(III) 2,4-pentanedionate, a related compound, is used as a precatalyst and reagent in organic chemistry .
- Method : It acts as a precursor for highly crystalline films and catalyzes the dimerization of isoprene .
- Results : The results include the production of highly crystalline films and the dimerization of isoprene .
-
Inorganic Catalysts
-
Preparation of Thin Films
Safety And Hazards
Propriétés
IUPAC Name |
neodymium(3+);pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H7O2.Nd/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTDRGMPTCCVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NdO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901223858 | |
| Record name | (OC-6-11)-Tris(2,4-pentanedionato-κO2,κO4)neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131873890 | |
CAS RN |
14589-38-9 | |
| Record name | (OC-6-11)-Tris(2,4-pentanedionato-κO2,κO4)neodymium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14589-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-11)-Tris(2,4-pentanedionato-κO2,κO4)neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(pentane-2,4-dionato-O,O')neodymium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



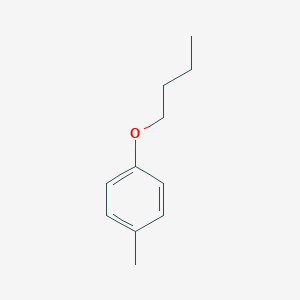
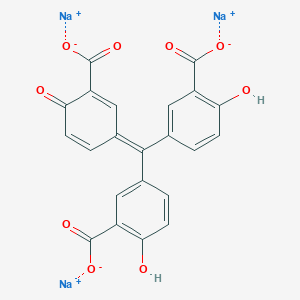
![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)
